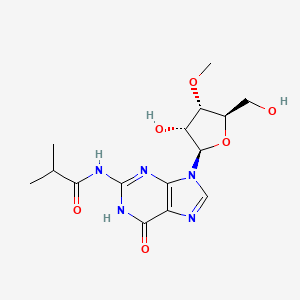

N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)isobutyramide

Description

Chemical Structure and Properties

N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)isobutyramide is a modified nucleoside analog featuring a purine base linked to a substituted tetrahydrofuran ring. The core structure includes:

- A tetrahydrofuran moiety with stereospecific hydroxyl (3R,4S), hydroxymethyl (5R), and methoxy (4S) groups.

- A 6-oxopurine base substituted at the 2-position with an isobutyramide group.

- Molecular formula: C₁₆H₂₂N₆O₆ (based on analogous compounds in ) and molecular weight ~353–387 g/mol (varies with protecting groups) .

Synthesis and Applications

The compound is synthesized via multi-step reactions involving thiophosphate intermediates and protective group strategies (e.g., trityl or silyl groups), as seen in related purine derivatives . It serves as a precursor for therapeutic oligonucleotides, particularly in antisense or RNA-targeting therapies, due to its ability to modulate stability and hybridization properties .

Properties

Molecular Formula |

C15H21N5O6 |

|---|---|

Molecular Weight |

367.36 g/mol |

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C15H21N5O6/c1-6(2)12(23)18-15-17-11-8(13(24)19-15)16-5-20(11)14-9(22)10(25-3)7(4-21)26-14/h5-7,9-10,14,21-22H,4H2,1-3H3,(H2,17,18,19,23,24)/t7-,9-,10-,14-/m1/s1 |

InChI Key |

WKXJLMCHKRMCEY-AKAIJSEGSA-N |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC)O |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)isobutyramide typically involves the following steps:

Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.

Attachment of the Sugar Moiety: The sugar moiety, which is a tetrahydrofuran derivative, is attached to the purine base through glycosylation reactions. This step often requires the use of protecting groups to ensure selective reactions.

Introduction of the Isobutyramide Group: The isobutyramide group is introduced through an amide bond formation reaction, typically using reagents such as isobutyryl chloride and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale synthesis: Utilizing automated reactors and continuous flow systems to ensure high yield and purity.

Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain the desired compound in pure form.

Quality Control: Implementing rigorous quality control measures, including NMR, HPLC, and mass spectrometry, to verify the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)isobutyramide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)isobutyramide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biological processes and as a probe for understanding nucleic acid interactions.

Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)isobutyramide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

Research Findings and Implications

- Stability and Purity : The target compound’s methoxy group reduces hydrolysis susceptibility compared to hydroxylated analogs (e.g., ’s variant with 3,4-dihydroxy groups) .

- Synthetic Efficiency : Lower yields (e.g., 46% for Compound 35 vs. 68% for Compound 42 ) highlight the trade-off between structural complexity and synthetic feasibility.

- Therapeutic Potential: Modified purines like the target compound are pivotal in developing RNA-based therapies, whereas sulfonamide derivatives (5a–5d) are better suited for small-molecule enzyme inhibition .

Conclusion N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)isobutyramide occupies a unique niche among nucleoside analogs due to its balanced lipophilicity, stereochemical precision, and metabolic stability. Its structural distinctions from thiophosphates, sulfonamides, and trityl-protected derivatives underscore the importance of substituent engineering in therapeutic oligonucleotide design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.